Prop-2-YN-1-YL pyrimidine-5-carboxylate
Description
Structure
3D Structure
Properties
CAS No. |
139584-78-4 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
prop-2-ynyl pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H6N2O2/c1-2-3-12-8(11)7-4-9-6-10-5-7/h1,4-6H,3H2 |
InChI Key |
VVAWOXDVRMMVKJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CN=CN=C1 |
Origin of Product |
United States |
Synthetic Strategies for Prop 2 Yn 1 Yl Pyrimidine 5 Carboxylate and Its Analogues
Esterification and Carboxylate Formation Methodologies
The synthesis of pyrimidine-5-carboxylates, including the title compound, relies on robust methods for creating the ester functional group. These strategies can be broadly categorized into direct esterification of a pre-formed pyrimidine (B1678525) carboxylic acid or the construction of the pyrimidine ring with the carboxylate group already incorporated.
A common approach involves the direct esterification of a pyrimidine-5-carboxylic acid. For instance, a pyrimidine-5-carboxylic acid can be reacted with an alcohol, such as propargyl alcohol, under acidic conditions (e.g., using sulfuric acid) with heating to yield the corresponding ester. mdpi.com Conversely, the carboxylate can be formed by the hydrolysis of a corresponding ester. The conversion of an ethyl or benzyl (B1604629) ester to the carboxylic acid can be achieved through saponification using a base like sodium hydroxide (B78521) or through catalytic hydrogenation (for benzyl esters) using a catalyst such as palladium on carbon (Pd/C). mdpi.comresearchgate.net The resulting carboxylic acid can then be activated and coupled with various amines to form amides, showcasing the versatility of the carboxylate group as a synthetic handle. mdpi.com
Alternatively, methods exist to synthesize the pyrimidine ring with the ester group already in place. One notable method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with a variety of amidinium salts. scispace.comsphinxsai.com This reaction provides a direct route to 2-substituted pyrimidine-5-carboxylic esters. scispace.comsphinxsai.com
Pyrimidine Ring Construction and Functionalization Approaches
The construction of the central pyrimidine scaffold is a cornerstone of synthesizing the target molecule and its analogues. Classical and modern methods, including condensation reactions, alkylation, and multi-component strategies, are employed to build and functionalize this heterocyclic core.
Condensation Reactions for Pyrimidine Core Synthesis
The most fundamental and widely utilized method for constructing the pyrimidine ring is through the condensation of a three-carbon (C-C-C) fragment with a compound containing an N-C-N unit, such as an amidine, urea, or guanidine (B92328). bu.edu.eg This general principle, often referred to as the Principal Synthesis, allows for significant variation in the final product's substitution pattern.
A classic example is the condensation of a β-dicarbonyl compound with a guanidine or amidine derivative, which can be catalyzed by either acid or base, to form the pyrimidine ring. evitachem.com For instance, the condensation of acetamidine (B91507) with ethyl acetoacetate (B1235776) leads to the formation of 4-hydroxy-2,6-dimethylpyrimidine. scispace.com Another well-established route is the reaction between the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol and various amidinium salts, which directly yields 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.orgrsc.org
More recent protocols have expanded the scope of condensation reactions. A single-step synthesis of pyrimidine derivatives has been developed through the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov This method involves the activation of the amide with trifluoromethanesulfonic anhydride, followed by nucleophilic addition of the nitrile and subsequent annulation to form the pyrimidine product in a short timeframe. nih.gov
| Reactant 1 (N-C-N) | Reactant 2 (C-C-C) | Product Type | Reference |
| Amidine/Guanidine | β-Dicarbonyl Compound | Substituted Pyrimidine | evitachem.com |
| Amidinium Salts | Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol | 2-Substituted Pyrimidine-5-carboxylic ester | organic-chemistry.orgrsc.org |
| N-vinyl/N-aryl Amides | Nitriles | Substituted Pyrimidine | nih.gov |
| Urea | Nitrile (e.g., cyanoacetaldehyde ether) | Cytosine derivative | bhu.ac.in |
N-Alkylation and C-Alkylation on Pyrimidine Scaffolds
Functionalization of the pre-formed pyrimidine scaffold through alkylation is a key step for creating diverse analogues. Both nitrogen (N-alkylation) and carbon (C-alkylation) atoms of the pyrimidine ring or its substituents can be targeted.
C-alkylation can be achieved through methods like the Friedel-Crafts reaction, where a methyl group can be introduced onto the pyrimidine ring. evitachem.com More advanced techniques involve the direct C-H alkylation of heteroaromatics. mdpi.com For example, nickel-catalyzed methods can achieve the ortho-C-H alkylation of anilines, where a pyrimidyl group acts as a directing group to ensure regioselectivity. mdpi.com
N-alkylation often occurs on the nitrogen atoms of the pyrimidine ring or on exocyclic amino groups. Nucleophilic substitution using various alkylating agents is a common strategy. evitachem.com For instance, an amino group on the pyrimidine ring can be alkylated to introduce moieties like the prop-2-yn-1-yl group. evitachem.com
Multi-Component Reactions for Pyrimidine-5-carboxylate Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like pyrimidine-5-carboxylates in a single step from simple precursors. Several MCRs have been developed for this purpose.
One such method is a zinc chloride (ZnCl₂)-catalyzed three-component coupling reaction involving functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.orggrowingscience.com Another strategy employs an iridium catalyst for the synthesis of pyrimidines from amidines and multiple alcohol molecules. organic-chemistry.org Furthermore, pyrimidine-5-carbonitrile derivatives, which are direct precursors to carboxylates, can be synthesized via a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride under solvent-free conditions. growingscience.com Fused pyrimidine systems can also be accessed through MCRs; for example, the three-component condensation of pyruvic acid, aromatic aldehydes, and aminoazoles yields azolo[1,5-a]pyrimidine-7-carboxylic acids. researchgate.net
| Catalyst/Promoter | Component 1 | Component 2 | Component 3 | Product | Reference |
| ZnCl₂ | Enamine | Triethyl orthoformate | Ammonium acetate | 4,5-Disubstituted pyrimidine | organic-chemistry.orggrowingscience.com |
| Iridium Complex | Amidine | Alcohols | - | Substituted pyrimidine | organic-chemistry.org |
| Fe₃O₄ nanoparticles | Aldehyde | Malononitrile | Benzamidine HCl | Pyrimidine-5-carbonitrile | growingscience.com |
| Iodine (I₂) | Pyruvic acid | Aromatic aldehyde | 5-Aminotetrazole | 5-Aryl-5,8-dihydrotetrazolo[1,5-a]pyrimidine-7-carboxylic acid | researchgate.net |
Introduction of the Prop-2-yn-1-yl Moiety
The final key structural element of the target compound is the prop-2-yn-1-yl (propargyl) group. This moiety is typically introduced via an esterification reaction or by direct alkylation using a propargyl halide.
Direct Alkylation with Propargyl Halides
The most direct method for synthesizing Prop-2-yn-1-yl pyrimidine-5-carboxylate involves the alkylation of a pyrimidine-5-carboxylate salt with a propargyl halide, such as propargyl bromide. This S_N2 reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) using a strong, non-nucleophilic base like sodium hydride (NaH) to deprotonate the carboxylic acid, forming the nucleophilic carboxylate in situ. nih.gov
This general O-alkylation strategy is effective for introducing the propargyl group onto a carboxylate function. nih.gov Analogous reactions can be used to introduce the propargyl group onto other nucleophilic sites within pyrimidine analogues. For example, direct alkylation of heteroatoms like nitrogen in indoles with propargylic alcohols has been demonstrated, suggesting a viable pathway for the N-propargylation of pyrimidine derivatives. rsc.org These propargylation reactions are valuable as the resulting alkyne functionality serves as a versatile handle for further synthetic transformations, such as click reactions. researchgate.net
Palladium-Catalyzed Coupling Reactions Involving Alkyne Precursors
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they play a crucial role in the synthesis of complex organic molecules, including those incorporating an alkyne moiety. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a particularly relevant example of a palladium-catalyzed reaction that can be employed in the synthesis of alkyne-substituted heterocycles. organic-chemistry.orgnih.gov
In the context of synthesizing this compound, a plausible synthetic route would involve the coupling of a suitably functionalized pyrimidine core with a propargyl group. For instance, a pyrimidine-5-carboxylate bearing a leaving group (such as a halogen) at a suitable position could be coupled with a terminal alkyne under palladium catalysis.
A general representation of a Sonogashira coupling reaction is as follows:
Where:
R-X is an aryl or vinyl halide (in this case, a functionalized pyrimidine).
H-C≡C-R' is a terminal alkyne.
Pd catalyst is typically a palladium(0) complex.
Cu co-catalyst is often a copper(I) salt.
Base is usually an amine, such as triethylamine.
Research has demonstrated the high efficiency of palladium-catalyzed Sonogashira couplings of benzylic ammonium salts with terminal alkynes, providing internal alkyne derivatives in good yields with broad substrate scope and high functional group tolerance. organic-chemistry.org While direct examples for this compound are not prevalent in the provided literature, the principles of these reactions are directly applicable. Optimization of reaction conditions, including the choice of palladium catalyst, base, and solvent, is crucial for achieving high yields. For example, studies have shown that Pd(PPh₃)₄ as a catalyst with K₂CO₃ as a base in a PhMe/DMSO solvent mixture can be highly effective. organic-chemistry.org
Interactive Data Table: Representative Palladium-Catalyzed Coupling Reactions
| Catalyst System | Substrates | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ / K₂CO₃ | Benzyltrimethylammonium salts and terminal alkynes | Internal alkynes | up to 93% | organic-chemistry.org |
Green Chemistry Approaches in the Synthesis of Pyrimidine Derivatives
Traditional methods for synthesizing pyrimidine derivatives often involve the use of hazardous solvents, toxic reagents, and harsh reaction conditions, which can have a significant environmental impact. rasayanjournal.co.in In response to these challenges, the principles of green chemistry are increasingly being applied to the synthesis of pyrimidines to develop more sustainable and environmentally friendly processes. powertechjournal.com
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.com Key green chemistry approaches applicable to the synthesis of pyrimidine derivatives include:
Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in
Catalysis: Employing catalysts to increase reaction efficiency, reduce energy consumption, and minimize waste. researchgate.net This includes the use of reusable heterogeneous catalysts. powertechjournal.com
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. rasayanjournal.co.innih.gov
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can also enhance reaction rates and yields. rasayanjournal.co.innih.gov
Multicomponent Reactions (MCRs): Designing synthetic routes where multiple starting materials react in a single step to form the final product, which reduces the number of synthetic steps and waste generation. rasayanjournal.co.in
Solvent-Free Reactions: Conducting reactions without a solvent, which simplifies workup and reduces waste. rasayanjournal.co.inresearchgate.net Ball milling is a mechanical method that can be used for solvent-free reactions. researchgate.net
The application of these green chemistry principles to the synthesis of this compound could involve, for example, a one-pot, multicomponent reaction under microwave irradiation using a recyclable catalyst and a green solvent. Such an approach would align with the goals of sustainable chemistry by improving efficiency and reducing the environmental footprint of the synthesis. benthamdirect.com
Interactive Data Table: Comparison of Conventional and Green Synthesis Methods for Pyrimidines
| Synthesis Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Conventional Synthesis | Often uses hazardous solvents and reagents, requires longer reaction times. | Well-established protocols. | rasayanjournal.co.in |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Higher yields, reduced side reactions. | rasayanjournal.co.innih.gov |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates through cavitation. | Improved yields and shorter reaction times. | rasayanjournal.co.innih.gov |
| Solvent-Free Reactions (e.g., Ball Milling) | Reactions are conducted in the absence of a solvent. | Reduced waste, simplified workup. | rasayanjournal.co.inresearchgate.net |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the characterization of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
For a related compound, ethyl 4-methyl-6-phenyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate , the following ¹H and ¹³C NMR data have been reported. researchgate.net
Table 1: ¹H and ¹³C NMR Data for a Prop-2-yn-1-yl Pyrimidine (B1678525) Analogue researchgate.net
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |
|---|---|
| 7.62 – 7.56 (m, 2H) | 169.5 |
| 7.44–7.40 (m, 3H) | 167.5 |
| 4.06 (q, J = 7.2 Hz, 2H) | 166.2 |
| 4.04 – 4.01 (m, 4H) | 160.6 |
| 3.39 (d, J = 2.4 Hz, 2H) | 139.9 |
| 2.67 – 2.62 (m, 4H) | 129.8 |
| 2.51 (s, 3H) | 128.6 |
| 2.28 (t, J = 2.4 Hz, 1H) | 114.7 |
| 0.97 (t, J = 7.2 Hz, 3H) | 78.9 |
| 73.9 | |
| 61.4 | |
| 52.2 | |
| 47.5 | |
| 43.9 | |
| 23.6 |
Based on this and data from other pyrimidine derivatives, the expected ¹H NMR spectrum of prop-2-yn-1-yl pyrimidine-5-carboxylate would likely show characteristic signals for the pyrimidine ring protons, the methylene (B1212753) protons of the propargyl group adjacent to the ester oxygen, and the acetylenic proton. The ¹³C NMR spectrum would correspondingly display signals for the pyrimidine ring carbons, the carbonyl carbon of the ester, and the sp-hybridized carbons of the alkyne.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which is crucial for determining the molecular weight and confirming the molecular formula. High-resolution mass spectrometry (HRMS) offers highly accurate mass measurements.
For ethyl 4-methyl-6-phenyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate , the HRMS data (ESI, m/z) showed an observed [M+H]⁺ peak at 365.1996, which is in close agreement with the calculated value of 365.1972 for C₂₁H₂₄N₄O₂. researchgate.net In the case of 6-nitro-2-(prop-2-yn-1-ylsulfanyl) organic-chemistry.orgchemicalbook.comnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one , the mass spectrum showed a molecular ion peak [M]⁺ at m/z 251. researchgate.net
Table 2: Mass Spectrometry Data for Related Prop-2-yn-1-yl Pyrimidine Analogues
| Compound | Ionization Method | Observed m/z | Reference |
| Ethyl 4-methyl-6-phenyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate | HRMS (ESI) | [M+H]⁺ 365.1996 | researchgate.net |
| 6-Nitro-2-(prop-2-yn-1-ylsulfanyl) organic-chemistry.orgchemicalbook.comnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one | EI (70 eV) | [M]⁺ 251 | researchgate.net |
For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, with fragmentation patterns potentially involving the loss of the propargyl group or other characteristic fragments of the pyrimidine-5-carboxylate core.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
In a related compound, 6-nitro-2-(prop-2-yn-1-ylsulfanyl) organic-chemistry.orgchemicalbook.comnih.govtriazolo[1,5-a]pyrimidin-7(4H)-one , the IR spectrum showed characteristic absorption bands at 3294 cm⁻¹ for the C≡C-H stretch, 1711 cm⁻¹ for the C=O stretch, and 1577 and 1317 cm⁻¹ for the NO₂ group. researchgate.net The IR spectrum of pyrimidine itself has also been studied in detail. core.ac.uk
Table 3: Characteristic IR Absorption Bands for Functional Groups in Prop-2-yn-1-yl Pyrimidine Analogues researchgate.net
| Functional Group | Wavenumber (cm⁻¹) |
| C≡C-H (stretch) | ~3300 |
| C=O (ester stretch) | ~1720 |
| C=N, C=C (ring stretch) | ~1600-1400 |
| C-O (stretch) | ~1250 |
For this compound, the IR spectrum is expected to exhibit a strong absorption band for the ester carbonyl group around 1720 cm⁻¹, characteristic C=N and C=C stretching vibrations for the pyrimidine ring, and a sharp peak around 3300 cm⁻¹ corresponding to the terminal alkyne C-H stretch.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound is not available, studies on related pyrimidine-5-carboxylate derivatives offer insights into the expected solid-state structure. organic-chemistry.orgmdpi.comnist.gov
Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, C-H...π Interactions)
The crystal packing of pyrimidine derivatives is often governed by a variety of intermolecular interactions, including hydrogen bonds and C-H...π interactions. chemicalbook.comnih.govnist.govnih.gov In the crystal structures of various pyrimidine carboxylates and related heterocyclic compounds, hydrogen bonding plays a crucial role in the formation of supramolecular assemblies. organic-chemistry.orgnih.gov For instance, in metal complexes of pyrimidine-5-carboxylic acid, intermolecular hydrogen bonds of the O-H···O and O-H···N types are observed. organic-chemistry.org
Conformational Analysis in the Solid State
The conformation of a molecule in the solid state is its three-dimensional shape adopted within the crystal lattice. For pyrimidine derivatives, the planarity of the pyrimidine ring is a key conformational feature. nist.gov In the crystal structure of pyrimidine-2,5-dicarboxylic acid, the pyrimidine ring is approximately planar. researchgate.net
For this compound, the conformation would be determined by the torsion angles between the pyrimidine ring, the carboxylate group, and the propargyl moiety. The orientation of the propargyl group relative to the pyrimidine ring will be a defining aspect of its solid-state conformation, influenced by the intermolecular interactions within the crystal.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in studying the intrinsic properties of pyrimidine (B1678525) derivatives. samipubco.com These methods allow for the detailed investigation of a molecule's structure and reactivity.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to its lowest energy state. For pyrimidine-based compounds, this is often achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p). nih.gov This level of theory has proven effective for simulating organic molecules. samipubco.com The optimization of the molecular geometry of pyrimidine derivatives confirms the global minimum energy structures. samipubco.com
This analysis provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in a related structure, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, DFT calculations showed that the carboxyl group was nearly coplanar with the dihydroquinoline unit. nih.gov Such calculations also reveal the electronic structure, detailing the distribution of electron density and the charges on individual atoms, which are crucial for understanding a molecule's reactivity and intermolecular interactions. samipubco.com
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of a molecule's chemical reactivity and kinetic stability. researchgate.netirjweb.com
A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower stability. irjweb.comnih.gov Conversely, a large energy gap implies high stability and lower reactivity. irjweb.com This energy gap is frequently calculated using DFT to predict the bioactivity of molecules, as it relates to their potential for charge transfer interactions. irjweb.com For example, DFT calculations on various pyrimidine derivatives have been used to determine their reactivity parameters, including the HOMO-LUMO energy gap, to understand their structure and potential biological activity. samipubco.com Low HOMO-LUMO energy gaps in some derivatives, confirmed by DFT calculations, indicate high reactivity. researchgate.net
| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reactivity Indication |
|---|---|---|---|---|
| Derivative A | -6.29 | -1.81 | 4.48 | High Stability |
| Derivative B | -5.98 | -2.52 | 3.46 | High Reactivity |
| Derivative C | -6.15 | -2.73 | 3.42 | High Reactivity |
Molecular Docking Studies
Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). samipubco.com This technique is essential in drug design for predicting binding affinity and understanding interactions at the molecular level.
In molecular docking simulations, a flexible ligand, such as a prop-2-yn-1-yl pyrimidine-5-carboxylate derivative, is placed into the binding site of a rigid protein receptor to identify the most favorable binding conformation. samipubco.com The strength of this interaction is quantified by a docking score or binding energy, usually expressed in kcal/mol. nih.gov Lower binding energy values suggest a stronger, more stable interaction between the ligand and the target. nih.gov
Studies on various pyrimidine derivatives have demonstrated their potential to bind to a range of biological targets. For example, docking simulations of tetrahydropyrimidine-5-carboxylate derivatives against dihydrofolate reductase (DHFR) and DNA-gyrase have been performed to predict their binding affinities. samipubco.com Similarly, pyrimidine-2-thione derivatives have been docked against the H-RAS protein, a key target in cancer signaling pathways, with some compounds showing strong binding energies. nih.gov These simulations also provide a detailed view of the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site. nih.gov
| Compound Analogue | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type(s) |
|---|---|---|---|
| Derivative X | -9.70 | Arg 84, Gly 414 | Carbon-H Bond, H-Bond |
| Derivative Y | -11.16 | (Not specified) | (Not specified) |
| Derivative Z | -7.80 | (Not specified) | (Not specified) |
Structure-Activity Relationship (SAR) through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational modeling plays a crucial role in establishing these relationships by systematically evaluating how structural modifications affect a molecule's properties and interactions with its target.
By creating a series of analogues of a lead compound and computationally assessing their properties, researchers can identify the structural features that are essential for activity. For example, in a series of quinolinone-pyrimidine hybrids designed as P-gp inhibitors, SAR studies revealed that the number of methoxy (B1213986) groups and the presence of a flexible methylene (B1212753) linker between the quinolinone and pyrimidine moieties were critical for potent inhibition. nih.gov The removal of certain functional groups led to a clear loss of activity, a finding that was further supported by docking simulations. nih.gov
Similarly, a systematic SAR study on a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels involved preparing analogs with modifications in four distinct regions of the chemical scaffold. nih.gov Evaluating these analogs computationally and experimentally established clear relationships between specific structural changes and the resulting inhibitory activity. nih.gov This approach allows for the rational design of more potent and selective molecules by focusing on structural modifications that are predicted to enhance binding affinity and biological effect.
| Structural Modification | Observed Effect on Activity | Computational Rationale |
|---|---|---|
| Addition of methoxy groups | Significantly influenced P-gp inhibition nih.gov | Alters electronic properties and potential for H-bonding |
| Varying linker length | Optimal molecular length favored inhibitory potency nih.gov | Achieves better fit and orientation in the binding pocket |
| Replacing p-phenylenediamine (B122844) with a carbonyl group | Prevented the anti-P-gp effect nih.gov | Loss of key hydrogen bond donor/acceptor sites |
| Systematic modification of aryloxy region | Established clear SAR for SLACK channel inhibition nih.gov | Identified key hydrophobic and electronic interactions |
Chemical Transformations and Derivatization Strategies
Click Chemistry Reactions for Triazole Formation
The terminal alkyne of the propargyl group is an ideal handle for "click chemistry," a concept that describes reactions that are rapid, efficient, and specific. nih.gov This approach is widely used for covalently linking different molecular building blocks. nih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a premier example of click chemistry, forming a stable 1,2,3-triazole ring by joining an alkyne and an azide (B81097). nih.govacs.orgmdpi.com This reaction is known for its high regioselectivity, yielding the 1,4-disubstituted triazole isomer, and its compatibility with a wide range of functional groups and reaction conditions, often proceeding in aqueous media. mdpi.comrsc.org
The general mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne of the prop-2-yn-1-yl pyrimidine-5-carboxylate. mdpi.com This intermediate then reacts with an organic azide, followed by cyclization and protonolysis to yield the triazole product and regenerate the copper(I) catalyst. researchgate.net To maintain the active Cu(I) oxidation state, a reducing agent like sodium ascorbate (B8700270) is commonly added to the reaction mixture. nih.govnih.gov
A specific application involves the synthesis of ethyl 4-methyl-6-phenyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate, which is then reacted with various substituted azides. nih.gov The reaction is typically carried out by stirring the alkyne and azide in a solvent like tetrahydrofuran (B95107) (THF) in the presence of copper(II) sulfate (B86663) pentahydrate and sodium ascorbate at a moderately elevated temperature (50–60°C) for several hours. nih.gov
Table 1: Representative Conditions for CuAAC Reaction
| scienceParameter | descriptionDescription | biotechExample Reference |
|---|---|---|
| Reactants | Propargyl-substituted pyrimidine (B1678525) and an organic azide | nih.gov |
| Catalyst | Copper(II) sulfate pentahydrate (precursor) | nih.gov |
| Reducing Agent | Sodium ascorbate (to generate Cu(I) in situ) | nih.govnih.gov |
| Solvent | Tetrahydrofuran (THF) and water | nih.gov |
| Temperature | 50–60°C | nih.gov |
| Duration | 3–4 hours | nih.gov |
Researchers have synthesized a variety of pyrimidine-triazole hybrids with potential applications as:
Anticancer Agents : By linking the pyrimidine core to other anticancer moieties, researchers have developed hybrids that were evaluated against various cancer cell lines. nih.govnih.gov For instance, certain 1,2,3-triazole-pyrimidine hybrids have been shown to induce apoptosis and arrest the cell cycle in cancer cells. nih.gov
Neuroprotective and Anti-inflammatory Agents : Novel triazole-pyrimidine hybrids have been synthesized and shown to possess significant neuroprotective and anti-neuroinflammatory properties in cellular models. nih.govnih.gov These compounds were found to inhibit the production of inflammatory mediators and reduce markers of apoptosis and endoplasmic reticulum (ER) stress. nih.gov
Steroid Conjugates : The propargyl group on pyrimidine derivatives like uracil (B121893) has been used to connect with azido-modified steroids, such as bile acids and sterols. acs.org This conjugation creates complex macrocyclic systems with predicted biological activities, including potential use in cholesterol-lowering treatments. acs.org
Table 2: Examples of Hybrid Molecules Synthesized via CuAAC
| categoryHybrid Type | biotechLinked Moiety | health_and_safetyPotential Application | descriptionReference |
|---|---|---|---|
| Triazole-Pyrimidine-Piperazine | Substituted Phenyl Azides | Neuroprotection, Anti-neuroinflammation | nih.govnih.gov |
| Triazole-Pyrimidine | Various Aryl/Benzyl (B1604629) Azides | Anticancer | nih.gov |
| Steroid-Triazole-Pyrimidine | Azido-modified Bile Acids/Sterols | Cholesterol-lowering, Cytoprotectant | acs.org |
| Pyrano[2,3-d]pyrimidine-Triazole | Phenyl Azides | Anticancer (Cytotoxicity) | nih.gov |
Reactions Involving the Pyrimidine Ring System
The pyrimidine ring itself is a key site for chemical modification, offering pathways to fused heterocyclic systems and substituted derivatives.
The strategic placement of reactive groups on the pyrimidine ring and its substituents can lead to intramolecular cyclization, forming fused bicyclic or polycyclic heterocyclic systems. For example, alkynylated uracil derivatives, which are structurally related to this compound, can undergo domino C-N coupling and hydroamination reactions with anilines to yield pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.org Similarly, Brønsted acid-mediated intramolecular cyclization of appropriately substituted pyrimidines is a known method for creating fused ring systems like azuleno[2,1-d]pyrimidin-4(3H)-ones. researchgate.net Another strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, which, after cyclization, forms the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov These reactions highlight the pyrimidine ring's capacity to serve as a foundation for building more complex, rigid scaffolds.
The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is enhanced by the presence of two nitrogen atoms. wikipedia.org This electron deficiency makes the carbon atoms of the ring, particularly at the C2, C4, and C6 positions, susceptible to attack by nucleophiles. wikipedia.orgbhu.ac.in Consequently, nucleophilic aromatic substitution (SNAr) is a facile and common reaction for pyrimidines.
Leaving groups, such as halogens (e.g., chlorine), located at these activated positions can be readily displaced by a variety of nucleophiles. bhu.ac.in For example, 4,6-dichloro-2-methylpyrimidine (B42779) can react with a thiazol-2-amine derivative at the more reactive C4 position in the presence of a base like sodium hydride to form a C-N bond. mdpi.com Similarly, 2-chloropyrimidines can undergo microwave-assisted aromatic nucleophilic substitution with aminophenyl derivatives to produce pyrimidine-quinolone hybrids. mdpi.com The reactivity of the pyrimidine ring can be further enhanced by quaternization of one of the ring nitrogens, which makes the system even more susceptible to nucleophilic attack and can lead to ring-opening and transformation reactions. wur.nl
Further Functionalization of the Prop-2-yn-1-yl Moiety
Beyond its role in click chemistry, the prop-2-yn-1-yl group offers other avenues for chemical modification. mdpi.com The terminal alkyne is a versatile functional group that can participate in a range of carbon-carbon bond-forming reactions.
One important class of reactions is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. nih.gov This reaction could be used to attach various aryl or heterocyclic groups directly to the terminal carbon of the alkyne, extending the conjugation and modifying the electronic properties of the molecule.
Additionally, the propargyl group can undergo rearrangements. For instance, a catalyzed propargyl-Claisen rearrangement of propargyl vinyl ethers can be a key step in a one-pot sequence to synthesize highly substituted 2H-pyrans. nih.gov The alkyne can also be involved in gold-catalyzed C-H functionalization to produce homopropargyl alcohol intermediates, which can then undergo further cycloisomerization. mdpi.com These transformations demonstrate that the prop-2-yn-1-yl moiety is not merely a linker but an active participant in constructing diverse and complex molecular architectures.
Applications in Chemical Biology and Drug Discovery Research
Utilization as Chemical Probes and Ligands in Biological Systems
The propargyl group is a key enabler for the application of "click chemistry," a set of biocompatible reactions that allow for the efficient and specific covalent linkage of molecular fragments. nih.gov The terminal alkyne of prop-2-yn-1-yl pyrimidine-5-carboxylate can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized reporters, such as fluorophores or biotin (B1667282) tags. researchgate.net This "clickable" functionality is instrumental in the development of chemical probes for target identification and validation.
By incorporating this pyrimidine (B1678525) derivative into a molecule designed to bind to a specific protein, researchers can use click chemistry to visualize or isolate the protein-ligand complex. For instance, pyrimidine nucleoside analogues bearing an ethynyl (B1212043) group have been successfully employed as chemical probes to monitor the replication of intracellular parasites like Trypanosoma cruzi. nih.gov This approach allows for the assessment of a compound's effect on parasite proliferation through the visualization of DNA incorporation. nih.gov
The pyrimidine core itself can be tailored to act as a ligand for a variety of biological targets. nih.govacs.org The strategic modification of the pyrimidine ring can lead to selective binding to enzymes, receptors, or other proteins implicated in disease. The propargyl group then serves as a handle for the attachment of a reporter group, facilitating the study of these interactions in complex biological systems.
| Component | Function in Chemical Probes | Relevant Chemical Reaction |
| Pyrimidine-5-carboxylate | Acts as the recognition element (ligand) for the biological target. | Non-covalent binding interactions (e.g., hydrogen bonding, pi-stacking). |
| Prop-2-yn-1-yl group | Provides a "clickable" handle for attaching reporter molecules. | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). |
Role as a Privileged Scaffold for Novel Compound Libraries
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. wikipedia.org The pyrimidine nucleus is widely regarded as such a scaffold, forming the core of numerous drugs with diverse therapeutic applications, including anticancer and antiviral agents. nih.govmdpi.com This versatility makes this compound an excellent starting point for the construction of novel compound libraries for high-throughput screening.
The propargyl group's reactivity allows for the rapid and efficient diversification of the pyrimidine core through click chemistry. By reacting this compound with a library of azide-containing building blocks, a large and diverse collection of triazole-containing pyrimidine derivatives can be synthesized. This parallel synthesis approach enables the exploration of a vast chemical space around the pyrimidine scaffold, increasing the probability of identifying hits against a particular biological target. mdpi.com
Furthermore, the pyrimidine ring itself can be further functionalized at various positions, adding another layer of diversity to the resulting compound library. The combination of a privileged core with the synthetic tractability of the propargyl group makes this compound a powerful tool in discovery chemistry.
Contribution to Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. This approach involves screening libraries of low-molecular-weight fragments for weak but efficient binding to a biological target. Promising fragments are then optimized and linked together to generate more potent, drug-like molecules.
This compound, or fragments derived from it, can be valuable in FBDD campaigns. The pyrimidine-5-carboxylate moiety represents a fragment that can be screened for its ability to bind to a target of interest. The inherent propargyl group provides a straightforward vector for fragment growth or linking. Once a pyrimidine-containing fragment is identified as a binder, the alkyne can be used to connect it to other fragments that bind in adjacent pockets of the target protein, a strategy known as fragment linking. This approach can accelerate the development of potent inhibitors from initial low-affinity hits. The hybridization of different pharmacophores is a key strategy in FBDD, and the pyrimidine scaffold is often used in the development of new drugs for various targets. nih.gov
Design and Synthesis of Hybrid Molecules and Conjugates
The concept of creating hybrid molecules, which combine two or more pharmacophores into a single entity, has gained traction as a strategy to address complex diseases and overcome drug resistance. The propargyl group of this compound is an ideal linker for the synthesis of such hybrids.
Through click chemistry, the pyrimidine scaffold can be conjugated to other bioactive molecules, such as other heterocyclic systems, peptides, or natural products. This approach allows for the development of molecules with dual modes of action or improved pharmacokinetic properties. For example, the hybridization of pyrimidine and quinolone scaffolds has been explored for the development of novel enzyme inhibitors. nih.gov
Moreover, the propargyl group can be used to attach the pyrimidine derivative to larger entities like polymers or antibodies, creating drug conjugates. For instance, Propargyl-PEG-acid linkers, which contain a propargyl group and a polyethylene (B3416737) glycol (PEG) chain, are used in the synthesis of antibody-drug conjugates (ADCs). broadpharm.comambeed.com The pyrimidine-based drug would be the "payload," and the antibody would guide it to specific cells, such as cancer cells. The PEG linker can improve the solubility and pharmacokinetic profile of the conjugate.
| Application | Role of this compound | Key Enabling Chemistry |
| Chemical Probes | Provides a clickable scaffold for target identification and visualization. | Click Chemistry (CuAAC) |
| Compound Libraries | Serves as a versatile starting material for rapid library synthesis. | Click Chemistry, Parallel Synthesis |
| FBDD | Acts as a modifiable fragment for hit-to-lead optimization. | Fragment Linking via Click Chemistry |
| Hybrid Molecules | Functions as a core scaffold to be conjugated with other pharmacophores. | Click Chemistry, Conjugation |
Future Perspectives and Unaddressed Research Avenues
Development of Advanced and Sustainable Synthetic Methodologies
The future synthesis of Prop-2-yn-1-yl pyrimidine-5-carboxylate and related derivatives will likely move away from traditional, often harsh, chemical methods towards more advanced and environmentally benign processes. Green chemistry principles are becoming central to the synthesis of pyrimidine (B1678525) nuclei. benthamdirect.com Future research should focus on adopting techniques such as multicomponent reactions (MCRs), which allow for the assembly of complex molecules like pyrimidines from simple precursors in a single step, thus increasing efficiency and reducing waste. acs.org
Novel catalytic systems are a cornerstone of this evolution. For instance, iridium-pincer complexes have been used to catalyze the sustainable synthesis of pyrimidines from alcohols and amidines, liberating only hydrogen and water as byproducts. acs.org Similarly, the use of biogenically produced nanoparticles, such as δ-MnO2, under ligand-free conditions represents a sustainable approach for creating pharmaceutically important pyrimidines. bohrium.com The application of alternative energy sources like microwave and ultrasonic irradiation can also facilitate cleaner and faster reactions. nih.goveurekaselect.com Adapting these modern methods to incorporate the propargyl moiety, a key functional group, will be a critical step forward. nih.govmdpi.com
| Aspect of Synthesis | Traditional Approaches | Future Sustainable Methodologies | Potential Benefits |
|---|---|---|---|
| Catalysts | Homogeneous acid/base catalysts | Heterogeneous nanocatalysts (e.g., Mn-ZIF-8@ZnTiO3), Iridium-pincer complexes acs.orgeurekaselect.com | Catalyst recovery, reusability, higher yields |
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, solvent-free reactions nih.goveurekaselect.com | Reduced environmental impact, improved safety |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound nih.goveurekaselect.com | Drastically reduced reaction times, energy efficiency |
| Reaction Design | Multi-step, linear synthesis | One-pot, multicomponent reactions (MCRs) acs.orgbohrium.com | Atom economy, reduced purification steps, rapid library generation |
Comprehensive Mechanistic Investigations at the Molecular Level
While the pyrimidine scaffold is known to interact with a multitude of biological targets, the precise mechanism of action for this compound remains an open question. Future research must prioritize detailed mechanistic studies to unlock its therapeutic potential. The pyrimidine core itself is a privileged structure, frequently acting as a hinge-binding motif in kinase inhibitors. acs.org Many pyrimidine-based drugs, such as gefitinib (B1684475) and erlotinib, function by competitively binding to the ATP-binding site of protein kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov
A crucial area of investigation for this specific compound is the role of its propargyl group (HC≡C−CH₂−). wikipedia.org Propargylamine (B41283) moieties are important in drug discovery, often acting as covalent warheads that form irreversible bonds with their target proteins, which can lead to enhanced potency and duration of action. tandfonline.comnih.gov Therefore, a key unaddressed question is whether this compound acts as a reversible or covalent inhibitor.
Future mechanistic work should involve:
Target Identification: Employing chemoproteomics to identify the specific cellular protein(s) that the compound binds to.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to solve the structure of the compound bound to its target, revealing the precise binding mode.
Biochemical and Cellular Assays: Conducting enzymatic assays to determine inhibitory constants (IC₅₀) and cell-based assays, such as cell cycle analysis, to understand its downstream functional effects. rsc.org
Computational Modeling: Performing molecular docking and molecular dynamics simulations to predict and validate binding interactions at the atomic level. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The versatility of the pyrimidine scaffold suggests that this compound could have applications beyond a single disease area. nih.gov While pyrimidines are heavily investigated in oncology, future research should explore a wider range of biological targets and therapeutic indications. mdpi.com
Many pyrimidine-based molecules are potent inhibitors of protein kinases involved in cell cycle progression, such as Aurora kinases (AURK) and Polo-like kinases (PLK), making them valuable anticancer agents. nih.gov However, the pyrimidine core has also been successfully used to target kinases implicated in neurodegenerative diseases, such as TBK1. acs.org Research into novel pyrimidine derivatives has also identified compounds with potential as bone anabolic agents (promoting osteogenesis) and anti-fibrotic agents. nih.govresearchgate.net Furthermore, some pyrimidines have shown promise as anti-infectives, including against M. tuberculosis. mdpi.com The unique structure of this compound may confer selectivity for novel or understudied targets.
| Potential Therapeutic Area | Novel Biological Target Class | Example Targets | Rationale / Supporting Evidence |
|---|---|---|---|
| Oncology | Cell Cycle Kinases | CHK1, PLK, AURKA/B nih.govexlibrisgroup.com | Pyrimidine core is a known hinge-binder for many kinases. |
| Neurodegeneration | Understudied Kinases | TBK1 acs.org | Existing pyrimidine inhibitors show off-target activity on kinases linked to neurological pathways. |
| Metastasis | Non-receptor Tyrosine Kinases | Focal Adhesion Kinase (FAK) mdpi.com | FAK is critical for cell migration and metastasis; pyrimidines have shown FAK inhibitory activity. |
| Inflammatory Diseases | Toll-Like Receptors | TLR4 nih.gov | AI-driven screening has identified pyrimidine scaffolds that inhibit TLR4 dimerization. |
| Fibrosis | Collagen Synthesis Pathways | TGF-β pathway targets researchgate.net | Novel pyrimidine derivatives have shown anti-fibrotic activity by inhibiting collagen expression. researchgate.net |
| Infectious Diseases | Fungal Biofilm Formation | ALS3 Protein acs.org | Pyrone derivatives, structurally related to parts of the compound, can inhibit biofilm formation. acs.org |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery
Future research should leverage AI in several key areas:
Virtual Screening and De Novo Design: AI algorithms can screen billions of virtual compounds to identify new pyrimidine derivatives with a high probability of binding to a specific target. patsnap.com Generative AI models can design entirely novel molecules based on desired properties, exploring new regions of chemical space. elsevier.com
Predictive Modeling: ML models, such as graph neural networks, can be trained to predict the structure-activity relationships (SAR), absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity of new analogues. astrazeneca.comelsevier.com This allows researchers to prioritize the synthesis of only the most promising compounds.
Target Identification and Mechanism Prediction: AI can analyze complex biological data from genomics, proteomics, and transcriptomics to identify and validate novel drug targets for which a pyrimidine scaffold would be well-suited.
AI-Powered Screening: A recent study successfully used an AI-powered screening platform to identify a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that inhibits the homodimerization of TLR4, a key target in inflammatory diseases. nih.gov This demonstrates the power of AI to find novel mechanisms of action for known scaffolds, a strategy that could be directly applied to the compound .
By embracing these future research directions, the scientific community can fully explore the potential of this compound, transforming a single chemical entity into a scaffold for a new generation of precisely engineered and sustainable therapeutic agents.
Q & A
Q. What synthetic methodologies are effective for preparing Prop-2-YN-1-YL pyrimidine-5-carboxylate derivatives?
A solvent-free, one-pot three-component synthesis has been demonstrated for structurally related pyrimidine-5-carboxylates, using substituted phenyl derivatives, thiourea/urea, and diethyl acetylenedicarboxylate under thermal conditions (80–100°C). This method achieves yields of 65–85% and avoids hazardous solvents, making it suitable for scalable synthesis. Optimization involves adjusting reaction time (4–8 hours) and stoichiometric ratios of reactants to minimize byproducts .
Q. How can purity and structural integrity be validated during synthesis?
Post-synthesis purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Structural confirmation requires a combination of -NMR, -NMR, and IR spectroscopy. For example, IR peaks near 1700 cm confirm the carbonyl group, while NMR signals at δ 8.5–9.0 ppm (pyrimidine protons) and δ 4.2–4.4 ppm (ester methylene) are diagnostic .
Q. What spectroscopic techniques are critical for characterizing metal complexes of this compound?
IR and Raman spectroscopy are essential for identifying coordination modes. Shifts in the carboxylate asymmetric stretching band (Δν ~150–200 cm) indicate monodentate vs. bidentate binding. For copper complexes, UV-Vis spectroscopy reveals ligand-to-metal charge transfer (LMCT) bands at 300–400 nm, while X-ray diffraction resolves precise bonding geometries .
Advanced Research Questions
Q. How does coordination to transition metals alter the electronic properties of pyrimidine-5-carboxylate ligands?
Density Functional Theory (DFT) studies (B3LYP/LANL2DZ level) show that coordination to metals like copper reduces aromaticity in the pyrimidine ring due to electron redistribution. The HOMO-LUMO gap narrows by 0.5–1.0 eV upon complexation, enhancing redox activity. This is corroborated by cyclic voltammetry, which shows reversible redox peaks at −0.3 to +0.2 V (vs. Ag/AgCl) .
Q. What strategies resolve crystallographic data contradictions during refinement of pyrimidine-5-carboxylate structures?
SHELXL refinement protocols recommend:
Q. How can computational models predict the bioactivity of pyrimidine-5-carboxylate derivatives as kinase inhibitors?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations assess binding affinity to kinase ATP pockets. Key interactions include:
- Hydrogen bonding between the carboxylate group and Lys72 of EGFR.
- π-π stacking of the pyrimidine ring with Phe82. Free energy calculations (MM-PBSA) validate stability, with ΔG values < −8 kcal/mol indicating potent inhibition .
Q. What experimental designs mitigate bias in structure-activity relationship (SAR) studies?
- Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm activity.
- Apply multivariate statistical analysis (e.g., PCA) to differentiate electronic (Hammett σ) vs. steric (Taft ) substituent effects.
- Include negative controls (e.g., esterase-treated samples) to rule off-target effects .
Methodological Best Practices
Q. How should researchers report crystallographic data for reproducibility?
Follow CIF guidelines :
- Include full hkl files and refinement parameters (R-factors, residual density).
- Annotate disorder using PART and SUMP commands.
- Deposit data in the Cambridge Structural Database (CSD) with deposition number cross-referenced .
Q. What statistical frameworks are recommended for analyzing spectroscopic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
